GSK2656157

Catalog No.
S548275
CAS No.
1337532-29-2
M.F
C23H21FN6O
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2656157

CAS Number

1337532-29-2

Product Name

GSK2656157

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone

Molecular Formula

C23H21FN6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27)

InChI Key

PRWSIEBRGXYXAJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2656157; GSK 2656157; GSK-2656157.

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C

The exact mass of the compound 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone is 416.17609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK2656157 is a potent, ATP-competitive, and orally bioavailable inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) with a cell-free IC50 of 0.9 nM [1]. Developed as a structurally optimized successor to first-generation PERK inhibitors, it was specifically engineered with reduced lipophilicity to enhance physical handling, aqueous processability, and in vivo pharmacokinetic stability [1]. By directly blocking stress-induced PERK autophosphorylation and downstream eIF2α substrate phosphorylation, GSK2656157 serves as a critical material for researchers requiring robust, systemic target engagement in oncology, neurodegeneration, and unfolded protein response (UPR) models[2].

Substituting GSK2656157 with alternative UPR modulators introduces severe experimental artifacts and formulation challenges. First-generation analogs like GSK2606414 possess higher lipophilicity, which can complicate formulation and limit predictable in vivo exposure [1]. Conversely, downstream integrated stress response (ISR) modulators like ISRIB suffer from notoriously poor aqueous solubility and fail to inhibit PERK autophosphorylation directly, rendering them unsuitable for assays requiring upstream kinase blockade [2]. Furthermore, buyers must account for the fact that GSK2656157 is also a potent inhibitor of RIPK1; failing to recognize this dual profile when substituting it into TNF-mediated inflammation or apoptosis models will lead to the misattribution of RIPK1-dependent cell death inhibition to PERK [3].

Lipophilicity and Pharmacokinetic Optimization for In Vivo Dosing

GSK2656157 was specifically designed to overcome the physicochemical limitations of its predecessor, GSK2606414. By optimizing the scaffold to decrease lipophilicity, GSK2656157 achieves exceptional oral bioavailability, reaching 100% in rat models and 52% in mice, alongside highly predictable systemic clearance [1]. This provides a highly consistent pharmacokinetic profile for long-term in vivo dosing compared to earlier, more lipophilic developmental compounds that suffer from erratic exposure.

Evidence DimensionOral Bioavailability & Lipophilicity Optimization
Target Compound DataGSK2656157 (100% oral bioavailability in rats; optimized lower lipophilicity)
Comparator Or BaselineGSK2606414 (First-generation baseline; higher lipophilicity)
Quantified DifferenceAchieves complete (100%) oral bioavailability in rats with improved physical properties for formulation.
ConditionsIn vivo pharmacokinetic profiling (oral vs. IV administration)

Ensures reliable, reproducible systemic exposure for researchers conducting in vivo xenograft or neurodegeneration studies, reducing formulation failures.

Direct Upstream Kinase Inhibition vs. Downstream ISR Modification

While downstream modulators like ISRIB are frequently used to bypass eIF2α phosphorylation, they suffer from severe solubility limitations and do not engage the PERK kinase domain [1]. GSK2656157 provides direct, ATP-competitive inhibition of PERK (IC50 = 0.9 nM) and completely blocks stress-induced PERK autophosphorylation at cellular concentrations of 10–30 nM[2]. For procurement, GSK2656157 is mandatory when the experimental design requires shutting down the upstream kinase rather than merely modulating downstream translation.

Evidence DimensionTarget Engagement & Formulation Solubility
Target Compound DataGSK2656157 (Direct PERK inhibitor, IC50 = 0.9 nM, blocks autophosphorylation)
Comparator Or BaselineISRIB (Downstream eIF2B activator, poor aqueous solubility)
Quantified DifferenceGSK2656157 directly inhibits the PERK kinase domain at sub-nanomolar concentrations, unlike ISRIB which acts downstream and presents severe solubility hurdles.
ConditionsCell-free kinase assays and cellular UPR induction (e.g., tunicamycin/thapsigargin)

Buyers must select GSK2656157 over ISRIB when assaying direct PERK kinase activity, while also benefiting from a more tractable formulation profile.

Critical Off-Target Profile: Potent RIPK1 Inhibition

A critical procurement and experimental design factor for GSK2656157 is its potent, independent activity as a RIPK1 inhibitor. Research has demonstrated that GSK2656157 represses TNF-mediated RIPK1-dependent cell death at concentrations that do not affect PERK activity, exhibiting a potency approximately 100 times greater than the standard RIPK1 inhibitor NEC-1s, and comparable to the highly specific GSK'963 [1]. Buyers utilizing this compound in immunology, inflammation, or necroptosis models must account for this dual inhibition to avoid false-positive conclusions regarding PERK's role in cell survival.

Evidence DimensionRIPK1 Kinase Inhibition Potency
Target Compound DataGSK2656157 (Directly inhibits RIPK1-dependent cell death)
Comparator Or BaselineNEC-1s (Standard RIPK1 inhibitor baseline)
Quantified DifferenceGSK2656157 is ~100-fold more potent at inhibiting RIPK1 than NEC-1s.
ConditionsTNF-mediated RIPK1 kinase-dependent cell death assays

Prevents costly data misinterpretation in inflammation models by alerting buyers that this compound acts as a dual PERK/RIPK1 inhibitor.

In Vivo Tumor Xenograft and Metastasis Modeling

Due to its optimized lipophilicity and excellent oral bioavailability (up to 100% in rats), GSK2656157 is utilized for long-term in vivo dosing. It is highly suited for evaluating the role of the unfolded protein response (UPR) in tumor microenvironment adaptation, hypoxia survival, and the viability of solitary disseminated cancer cells [1].

Upstream UPR Pathway Mapping and Target Validation

Unlike downstream modulators (e.g., ISRIB) that only bypass eIF2α phosphorylation, GSK2656157 directly binds the PERK kinase domain. It is the correct procurement choice for biochemical and cellular assays requiring the complete blockade of PERK autophosphorylation and subsequent ATF4/CHOP downregulation [2].

Dual-Target Pharmacological Studies in Inflammation

Because GSK2656157 is a potent inhibitor of both PERK and RIPK1 (comparable to GSK'963), it can be strategically deployed in complex immunological assays to simultaneously probe ER stress and block TNF-mediated, RIPK1-dependent necroptosis or apoptosis [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

416.17608748 Da

Monoisotopic Mass

416.17608748 Da

Heavy Atom Count

31

Appearance

white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK2656157

Dates

Last modified: 08-15-2023
1: Rojas-Rivera D, Delvaeye T, Roelandt R, Nerinckx W, Augustyns K, Vandenabeele P, Bertrand MJM. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death Differ. 2017 Apr 28. doi: 10.1038/cdd.2017.58. [Epub ahead of print] PubMed PMID: 28452996.
2: Zhao Q, Che X, Zhang H, Tan G, Liu L, Jiang D, Zhao J, Xiang X, Sun X, He Z. Thioredoxin-Interacting Protein Mediates Apoptosis in Early Brain Injury after Subarachnoid Haemorrhage. Int J Mol Sci. 2017 Apr 18;18(4). pii: E854. doi: 10.3390/ijms18040854. PubMed PMID: 28420192.
3: Wang B, Ning H, Reed-Maldonado AB, Zhou J, Ruan Y, Zhou T, Wang HS, Oh BS, Banie L, Lin G, Lue TF. Low-Intensity Extracorporeal Shock Wave Therapy Enhances Brain-Derived Neurotrophic Factor Expression through PERK/ATF4 Signaling Pathway. Int J Mol Sci. 2017 Feb 16;18(2). pii: E433. doi: 10.3390/ijms18020433. PubMed PMID: 28212323; PubMed Central PMCID: PMC5343967.
4: Nagasawa I, Kunimasa K, Tsukahara S, Tomida A. BRAF-mutated cells activate GCN2-mediated integrated stress response as a cytoprotective mechanism in response to vemurafenib. Biochem Biophys Res Commun. 2017 Jan 22;482(4):1491-1497. doi: 10.1016/j.bbrc.2016.12.062. Epub 2016 Dec 10. PubMed PMID: 27965097.
5: Liu B, Xia J, Chen Y, Zhang J. Sevoflurane-Induced Endoplasmic Reticulum Stress Contributes to Neuroapoptosis and BACE-1 Expression in the Developing Brain: The Role of eIF2α. Neurotox Res. 2017 Feb;31(2):218-229. doi: 10.1007/s12640-016-9671-z. Epub 2016 Sep 28. PubMed PMID: 27682474.
6: Ando T, Komatsu T, Naiki Y, Takahashi K, Yokochi T, Watanabe D, Koide N. GSK2656157, a PERK inhibitor, reduced LPS-induced IL-1β production through inhibiting Caspase 1 activation in macrophage-like J774.1 cells. Immunopharmacol Immunotoxicol. 2016 Aug;38(4):298-302. doi: 10.1080/08923973.2016.1192191. Epub 2016 Jun 16. PubMed PMID: 27251848.
7: Gu N, Guo Q, Mao K, Hu H, Jin S, Zhou Y, He H, Oh Y, Liu C, Wu Q. Palmitate increases musclin gene expression through activation of PERK signaling pathway in C2C12 myotubes. Biochem Biophys Res Commun. 2015 Nov 20;467(3):521-6. doi: 10.1016/j.bbrc.2015.10.005. Epub 2015 Oct 9. PubMed PMID: 26449458.
8: Lv S, Sun EC, Xu QY, Zhang JK, Wu DL. Endoplasmic reticulum stress-mediated autophagy contributes to bluetongue virus infection via the PERK-eIF2α pathway. Biochem Biophys Res Commun. 2015 Oct 23;466(3):406-12. doi: 10.1016/j.bbrc.2015.09.039. Epub 2015 Sep 10. PubMed PMID: 26363458.
9: Jia XE, Ma K, Xu T, Gao L, Wu S, Fu C, Zhang W, Wang Z, Liu K, Dong M, Jing C, Ren C, Dong Z, Chen Y, Jin Y, Huang Q, Chang X, Deng M, Li L, Luo L, Zhu J, Dang Y, Chang HC, Zon LI, Zhou Y, Chen S, Pan W. Mutation of kri1l causes definitive hematopoiesis failure via PERK-dependent excessive autophagy induction. Cell Res. 2015 Aug;25(8):946-62. doi: 10.1038/cr.2015.81. Epub 2015 Jul 3. PubMed PMID: 26138676; PubMed Central PMCID: PMC4528055.
10: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568.
11: Krishnamoorthy J, Rajesh K, Mirzajani F, Kesoglidou P, Papadakis AI, Koromilas AE. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications. Cell Cycle. 2014;13(5):801-6. doi: 10.4161/cc.27726. Epub 2014 Jan 8. PubMed PMID: 24401334; PubMed Central PMCID: PMC3979916.
12: Atkins C, Liu Q, Minthorn E, Zhang SY, Figueroa DJ, Moss K, Stanley TB, Sanders B, Goetz A, Gaul N, Choudhry AE, Alsaid H, Jucker BM, Axten JM, Kumar R. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Res. 2013 Mar 15;73(6):1993-2002. doi: 10.1158/0008-5472.CAN-12-3109. Epub 2013 Jan 18. PubMed PMID: 23333938.

Explore Compound Types